3'N-Benzyl Biotin Benzyl Ester 3'N-Benzyl Biotin Benzyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209860
InChI:
SMILES:
Molecular Formula: C₂₄H₂₈N₂O₃S
Molecular Weight: 424.56

3'N-Benzyl Biotin Benzyl Ester

CAS No.:

Cat. No.: VC0209860

Molecular Formula: C₂₄H₂₈N₂O₃S

Molecular Weight: 424.56

* For research use only. Not for human or veterinary use.

3'N-Benzyl Biotin Benzyl Ester -

Specification

Molecular Formula C₂₄H₂₈N₂O₃S
Molecular Weight 424.56

Introduction

Chemical Structure and Properties

3'N-Benzyl Biotin Benzyl Ester is a heterobicyclic compound with a molecular formula C24H28N2O3S\text{C}_{24}\text{H}_{28}\text{N}_2\text{O}_3\text{S} and a molecular weight of 424.56 g/mol . Its structure includes a biotin core with benzyl protection at both the primary amine (N-terminus) and the carboxylic acid group, forming a benzyl ester.

PropertyValueSource
Molecular FormulaC24H28N2O3S\text{C}_{24}\text{H}_{28}\text{N}_2\text{O}_3\text{S}
Molecular Weight424.56 g/mol
AppearanceYellow oil
SolubilityDCM, ethyl acetate, chloroform
Purity≥98%
Storage Conditions2–8°C, protected from air/light

The compound’s stability data remains unspecified in available literature, though its benzyl-protected groups suggest moderate stability under inert conditions .

Synthesis and Applications

3'N-Benzyl Biotin Benzyl Ester is primarily employed in the enantioselective synthesis of (+)-biotin, a vitamin essential for carboxylation reactions in metabolism. Key synthetic steps include:

  • Protection of Functional Groups: Benzyl groups are introduced to the amine and carboxylic acid moieties to prevent unwanted side reactions during coupling .

  • Coupling Reactions: The protected intermediate undergoes stereoselective reactions, such as the Fukuyama coupling, to establish the biotin’s fused bicyclic structure .

  • Deprotection: Final removal of benzyl groups via hydrogenation or acidolysis yields (+)-biotin .

Key Synthesis Pathways

A notable industrial method involves:

  • Strecker Reaction: Conversion of α-amino aldehydes to α-amino nitriles with high diastereoselectivity .

  • S,N-Carbonyl Migration: Formation of thiolactones from amides, enabling cyclization to the biotin core .

  • Fukuyama Coupling: Introduction of the 4-carboxybutyl chain using zinc reagents under Pd/C catalysis .

Research Findings and Innovations

Recent advancements highlight the compound’s versatility:

  • Enantioselective Synthesis: The benzyl ester enables precise control over stereochemistry during biotin’s bicyclic formation, reducing racemization .

  • Alternative Derivatives: Studies explore analogs with modified side chains using Haller–Bauer reactions, expanding applications in drug discovery .

  • Industrial Scalability: Protocols using l-cysteine as a starting material demonstrate cost-effective routes for mass production .

Comparative Analysis with Related Compounds

CompoundMolecular WeightKey ApplicationSource
3'N-Benzyl Biotin Benzyl Ester424.56 g/mol(+)-Biotin synthesis
3'N-Benzyl Biotin334.43 g/molIntermediate in peptide synthesis
Biotin244.31 g/molVitamin supplementation

The benzyl ester’s higher molecular weight reflects its dual protection, making it indispensable for stereochemical precision .

Future Directions

Ongoing research focuses on:

  • Simplified Deprotection: Catalytic hydrogenation methods to reduce benzyl groups efficiently .

  • Biotin Analogues: Incorporating non-natural side chains for enhanced bioavailability or targeted delivery .

  • Green Chemistry: Replacing hazardous reagents with sustainable catalysts in coupling reactions .

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